molecular formula C6H7N3O4S B10844364 4-Nitrophenylsulfamide

4-Nitrophenylsulfamide

Cat. No. B10844364
M. Wt: 217.21 g/mol
InChI Key: RAXPQAODVUNKFW-UHFFFAOYSA-N
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Description

4-Nitrophenylsulfamide is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a sulfamide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenylsulfamide can be synthesized through the reaction of 4-nitrophenylsulfonyl chloride with ammonia or primary amines. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature. The reaction mixture is stirred for 24 hours, followed by the removal of the solvent and purification of the product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenylsulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Sodium borohydride, hydrogen gas, and catalysts like palladium or platinum.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 4-Aminophenylsulfamide.

    Substitution: Various substituted phenylsulfamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrophenylsulfamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfamide group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Similar Compounds:

  • 4-Nitrophenylsulfonamide
  • 4-Nitrophenylsulfonyl chloride
  • 4-Nitrophenylsulfonyltryptophan

Comparison: this compound is unique due to the presence of both nitro and sulfamide groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylsulfonamide, it has a broader range of applications in medicinal chemistry and enzyme studies. The presence of the sulfamide group also makes it more versatile in synthetic organic chemistry compared to 4-nitrophenylsulfonyl chloride .

properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

1-nitro-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,(H2,7,12,13)

InChI Key

RAXPQAODVUNKFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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